molecular formula C20H21N3O2 B11055123 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11055123
M. Wt: 335.4 g/mol
InChI Key: IMEGUGYAJSNOHZ-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and a methoxyphenyl group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

  • Benzylation: : The next step involves the introduction of the benzyl group. This can be achieved by reacting 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as potassium carbonate.

  • Acylation: : The final step is the acylation of the benzylated pyrazole with 4-methoxyphenylacetic acid. This reaction can be facilitated by using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides, alkyl groups, or other substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the methyl group on the pyrazole ring and the methoxy group on the phenyl ring. These functional groups can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O2/c1-15-12-19(22-23(15)14-17-6-4-3-5-7-17)21-20(24)13-16-8-10-18(25-2)11-9-16/h3-12H,13-14H2,1-2H3,(H,21,22,24)

InChI Key

IMEGUGYAJSNOHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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